[3H]mesulergine
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Overview
Description
[3H]mesulergine is a radiolabeled form of mesulergine, a compound belonging to the ergoline group. Mesulergine acts on serotonin and dopamine receptors and has been used in scientific research to study these receptors. It is particularly known for its high affinity for serotonin-2 receptors and has been utilized in autoradiographic studies to map the distribution of these receptors in the brain .
Preparation Methods
The synthesis of mesulergine involves several steps, starting from the ergoline skeleton. The key steps include the introduction of the dimethylsulfamide group and the radiolabeling with tritium ([3H]). The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
Mesulergine undergoes various chemical reactions, including:
Oxidation: Mesulergine can be oxidized to form different metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert mesulergine into its corresponding reduced forms. Reducing agents such as sodium borohydride are typically used.
Substitution: Mesulergine can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[3H]mesulergine has been extensively used in scientific research, particularly in the fields of neuropharmacology and receptor mapping. Some of its applications include:
Autoradiographic Studies: Used to map the distribution of serotonin-2 receptors in the brain.
Receptor Binding Studies: Employed to study the binding affinity and selectivity of serotonin and dopamine receptors.
Pharmacological Research: Investigated for its potential therapeutic applications in conditions such as Parkinson’s disease and hyperprolactinemia.
Mechanism of Action
Mesulergine acts as an agonist at dopamine D2-like receptors and serotonin 5-HT6 receptors, and as an antagonist at serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors . The compound binds to these receptors and modulates their activity, influencing various physiological and neurological processes. The exact molecular pathways involved in its action are complex and involve multiple signaling cascades .
Comparison with Similar Compounds
Mesulergine is unique in its high affinity for serotonin-2 receptors and its dual action on serotonin and dopamine receptors. Similar compounds include:
Ketanserin: A selective antagonist for serotonin 5-HT2A receptors.
Spiperone: A selective antagonist for dopamine D2 receptors.
Clozapine: An atypical antipsychotic with affinity for multiple serotonin and dopamine receptors
These compounds share some pharmacological properties with mesulergine but differ in their receptor selectivity and therapeutic applications.
Properties
Molecular Formula |
C19H27N3O2S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-(4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-N,N-dimethylmethanesulfonamide |
InChI |
InChI=1S/C19H27N3O2S/c1-20(2)25(23,24)12-13-8-16-15-6-5-7-17-19(15)14(11-22(17)4)9-18(16)21(3)10-13/h5-7,11,13,16,18H,8-10,12H2,1-4H3 |
InChI Key |
WYCMFCPHWDZHMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CS(=O)(=O)N(C)C |
Origin of Product |
United States |
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